molecular formula C32H40ClN3O3 B12769327 Acrivastine and pseudoephedrine hydrochloride CAS No. 926042-19-5

Acrivastine and pseudoephedrine hydrochloride

Cat. No.: B12769327
CAS No.: 926042-19-5
M. Wt: 550.1 g/mol
InChI Key: SQXPPECBPHSOSQ-GNWPWZHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acrivastine and pseudoephedrine hydrochloride is a combination medication used primarily for the symptomatic relief of seasonal allergic rhinitis, commonly known as hay fever. Acrivastine is an antihistamine that works by blocking the action of histamine, a substance in the body that causes allergic symptoms. Pseudoephedrine hydrochloride is a decongestant that narrows the blood vessels in the nasal passages, reducing nasal congestion .

Chemical Reactions Analysis

Types of Reactions

Acrivastine undergoes various chemical reactions, including:

Pseudoephedrine hydrochloride undergoes:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced analogs, and substituted compounds for acrivastine, and norephedrine, methamphetamine, and substituted aromatic compounds for pseudoephedrine .

Scientific Research Applications

Acrivastine and pseudoephedrine hydrochloride have several scientific research applications:

Properties

CAS No.

926042-19-5

Molecular Formula

C32H40ClN3O3

Molecular Weight

550.1 g/mol

IUPAC Name

(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;(E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid;hydrochloride

InChI

InChI=1S/C22H24N2O2.C10H15NO.ClH/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26;1-8(11-2)10(12)9-6-4-3-5-7-9;/h4-13H,2-3,14-16H2,1H3,(H,25,26);3-8,10-12H,1-2H3;1H/b12-11+,20-13+;;/t;8-,10+;/m.0./s1

InChI Key

SQXPPECBPHSOSQ-GNWPWZHSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O.C[C@@H]([C@H](C1=CC=CC=C1)O)NC.Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O.CC(C(C1=CC=CC=C1)O)NC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.